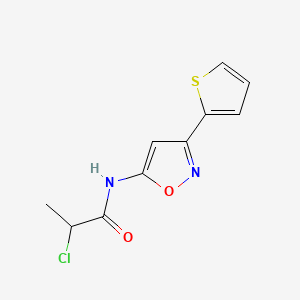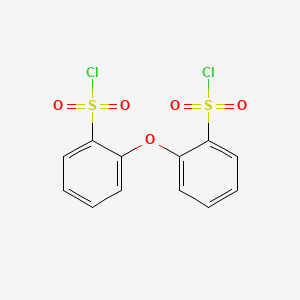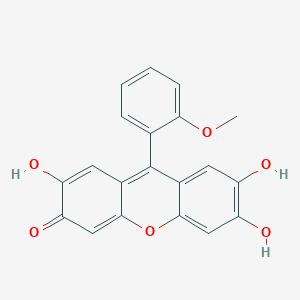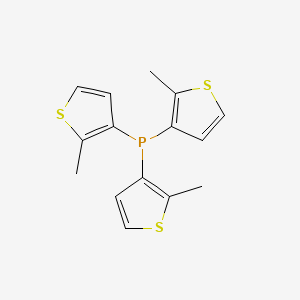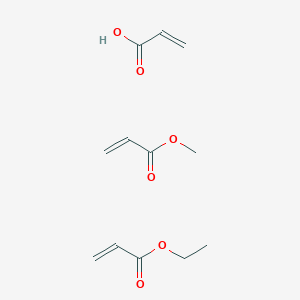
Ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl prop-2-enoate: , methyl prop-2-enoate , and prop-2-enoic acid are organic compounds belonging to the acrylate family. These compounds are esters and acids derived from acrylic acid, characterized by the presence of a vinyl group directly attached to a carbonyl carbon.
Métodos De Preparación
Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrially, it can also be prepared from acetylene, carbon monoxide, and ethanol via the Reppe reaction .
Methyl prop-2-enoate: is produced by the esterification of acrylic acid with methanol under acid catalysis, using sulfuric acid, p-toluenesulfonic acid, or acidic ion exchangers . Another method involves the debromination of methyl 2,3-dibromopropanoate with zinc . Industrial production also includes the vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol .
Prop-2-enoic acid: is produced by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, followed by further oxidation to acrylic acid .
Análisis De Reacciones Químicas
Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is used in the production of polymers, resins, plastics, and rubber . Common reagents include hydroquinone, phenothiazine, and hydroquinone ethyl ether as polymerization inhibitors . Major products formed include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .
Methyl prop-2-enoate: also undergoes polymerization and addition reactions. It is used in the production of acrylate fibers, synthetic carpets, and various pharmaceutical intermediates . Common reagents include hydroquinone as a polymerization inhibitor . Major products include poly(methyl acrylate) and other acrylate polymers .
Prop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. It is used in the production of superabsorbent polymers, adhesives, and coatings . Common reagents include sulfuric acid and ion exchange resins for esterification . Major products include polyacrylic acid and various acrylate esters .
Aplicaciones Científicas De Investigación
Ethyl prop-2-enoate: is used in the production of polymers, resins, and plastics. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .
Methyl prop-2-enoate: is used in the production of acrylate fibers and synthetic carpets. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, adhesives, and coatings. It is also used in the synthesis of various acrylate esters . In scientific research, it is used in the study of polymerization processes and the development of new materials .
Mecanismo De Acción
The mechanism of action of ethyl prop-2-enoate involves its polymerization to form long-chain polymers. The vinyl group in the molecule undergoes free radical polymerization, leading to the formation of poly(ethyl acrylate) . This process is initiated by free radicals generated from initiators like benzoyl peroxide .
Methyl prop-2-enoate: also undergoes free radical polymerization to form poly(methyl acrylate) . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .
Prop-2-enoic acid: undergoes polymerization to form polyacrylic acid . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .
Comparación Con Compuestos Similares
Ethyl prop-2-enoate: is similar to other acrylate esters like methyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate . These compounds share similar chemical properties and undergo similar reactions. ethyl prop-2-enoate is unique in its specific applications in the production of certain polymers and resins .
Methyl prop-2-enoate: is similar to other acrylate esters like ethyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate . It is unique in its use in the production of acrylate fibers and synthetic carpets .
Prop-2-enoic acid: is similar to other carboxylic acids like methacrylic acid and crotonic acid . It is unique in its use in the production of superabsorbent polymers and adhesives .
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methacrylic acid
- Crotonic acid
These compounds share similar chemical properties and undergo similar reactions, but each has unique applications in various industries .
Propiedades
Número CAS |
28261-93-0 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3-4(5)6-2;1-2-3(4)5/h3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
QNMCEMBOYBPUAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.COC(=O)C=C.C=CC(=O)O |
Números CAS relacionados |
28261-93-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
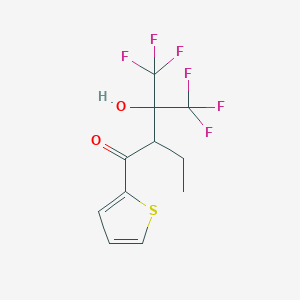
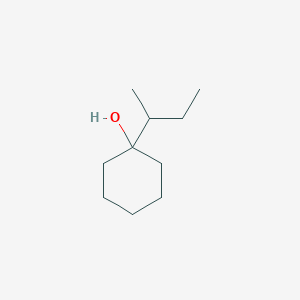
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
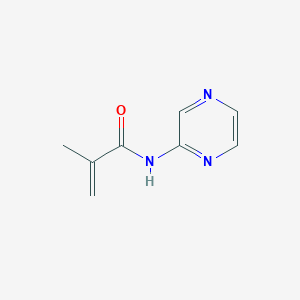
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
